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Executive Summary
The Bur1 kinase, in complex with its cyclin Bur2, is a critical regulator of transcription

elongation in Saccharomyces cerevisiae. Beyond its general role in facilitating the passage of

RNA Polymerase II (Pol II), the Bur1-Bur2 complex is intricately linked to the co-transcriptional

methylation of histone H3 on lysine 36 (H3K36). This modification, catalyzed by the

methyltransferase Set2, is essential for maintaining transcriptional fidelity and genome stability.

This document provides a comprehensive technical overview of the molecular mechanisms by

which Bur1 influences H3K36 methylation, details the key experimental evidence and protocols

used to elucidate this pathway, and presents quantitative data and visual models to facilitate a

deeper understanding. The primary mechanism involves Bur1-mediated phosphorylation of

transcription elongation factors, including the Pol II C-terminal domain (CTD) and Spt5, which

in turn promotes the recruitment and activity of the Set2 enzyme, ensuring that H3K36

trimethylation is tightly coupled with active transcription.

Introduction to BUR1 and H3K36 Methylation
In eukaryotes, transcription occurs on a chromatin template that must be dynamically

regulated. Post-translational modifications of histones are a key mechanism for this regulation.

Methylation of histone H3 at lysine 36 (H3K36), particularly trimethylation (H3K36me3), is a
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hallmark of actively transcribed gene bodies. This mark is associated with suppressing cryptic

transcription, regulating mRNA splicing, and directing DNA repair.

The enzyme responsible for H3K36 methylation in yeast is Set2. The activity of Set2 is coupled

to transcription elongation, as it directly binds to the C-terminal domain (CTD) of Rpb1, the

largest subunit of RNA Polymerase II, when the CTD is phosphorylated on Serine 2 (Ser2-P).

The Bur1-Bur2 complex is a cyclin-dependent kinase (CDK) that functions as a core

transcription elongation factor.[1][2] Genetic and biochemical studies have revealed that Bur1
is essential for establishing the normal pattern of H3K36 methylation, specifically H3K36me3,

across transcribed genes.[2][3]

The Core Signaling Pathway
The influence of Bur1 on H3K36 methylation is not direct but is mediated through a cascade of

events centered on the Pol II elongation complex. The process begins with the phosphorylation

of the Pol II CTD and other elongation factors, which creates a platform for the recruitment and

activation of Set2.

Recruitment and Activation of Bur1: The Bur1-Bur2 complex is recruited to the 5' ends of

actively transcribing genes.[4] This recruitment is stimulated by the phosphorylation of the

Pol II CTD on Serine 5 (Ser5-P) by the TFIIH-associated kinase, Kin28, during transcription

initiation.

Phosphorylation of Key Substrates: Once recruited, Bur1 phosphorylates multiple substrates

within the elongation complex:

Rpb1 CTD: Bur1 contributes to the phosphorylation of Serine 2 of the CTD repeats,

although the Ctk1 kinase is considered the major Ser2 kinase. This Ser2-P mark is a

crucial binding site for the SRI domain of Set2.

Spt5: Bur1 phosphorylates the C-terminal region (CTR) of the elongation factor Spt5. This

phosphorylation event is critical for the recruitment of the Polymerase-Associated Factor 1

(Paf1) complex.

Role of the Paf1 Complex: The recruited Paf1 complex also plays a role in promoting H3K36

trimethylation, acting as a molecular bridge or regulator within the elongation machinery.
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Set2 Recruitment and Activity: The combination of Ser2-P on the Pol II CTD and the

presence of other elongation factors like Spt5 and the Paf1 complex creates an environment

conducive to the stable recruitment and full activation of the Set2 methyltransferase.

H3K36 Trimethylation: Activated Set2 then catalyzes the trimethylation of H3K36 on the

underlying nucleosomes as the Pol II complex transcribes through the gene body.

The following diagram illustrates this signaling cascade.

Mechanism of BUR1 in H3K36 Methylation
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A diagram of the BUR1 signaling pathway for H3K36me3.

Quantitative Data from Key Experiments
The connection between Bur1 and H3K36 methylation has been substantiated by quantitative

analyses from genetic and biochemical experiments. The data consistently show a dramatic

and specific reduction in H3K36 trimethylation upon loss of Bur1/Bur2 function.

Table 1: Effect of bur1 and bur2 Mutations on Global Histone H3K36 Methylation Levels
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Strain
Genotype

H3K36
Monomethylati
on
(H3K36me1)

H3K36
Dimethylation
(H3K36me2)

H3K36
Trimethylation
(H3K36me3)

Data Source(s)

Wild-Type (WT) Normal Normal Normal

bur1Δ or bur2Δ
Normal /

Unchanged

Normal /

Unchanged

Significantly

Reduced

set2Δ Absent Absent Absent

rpb1 CTD

truncation
Normal Normal

Significantly

Reduced

Data are qualitative summaries from Western blot analyses.

Table 2: Genetic Interactions between BUR1 and Transcription Elongation Factors
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Double Mutant
Combination

Phenotype Interpretation Data Source(s)

bur1Δ set2Δ
Suppression of bur1Δ

growth defect

The lethality of bur1Δ

is dependent on the

methyltransferase

activity of Set2.

bur1Δ set1Δ
No suppression of

growth defect

The genetic

interaction is specific

to Set2, not the H3K4

methylase Set1.

bur1Δ dot1Δ
No suppression of

growth defect

The genetic

interaction is specific

to Set2, not the

H3K79 methylase

Dot1.

bur1-ts ctk1Δ Synthetic lethality

Bur1 and Ctk1 have

parallel or overlapping

essential functions in

elongation.

bur1-ts spt5-194 Synthetic lethality

Bur1 and Spt5

cooperate in an

essential elongation

pathway.

Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to investigate

the Bur1-H3K36me3 pathway.

Chromatin Immunoprecipitation followed by Sequencing
(ChIP-seq)
This protocol is used to map the genome-wide distribution of H3K36me3 and determine how it

changes in a bur1 mutant background.
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1. Cell Culture
(WT and bur1Δ yeast)

2. Cross-linking
(Formaldehyde)

3. Cell Lysis & Chromatin Shearing
(Sonication)

4. Immunoprecipitation
(Anti-H3K36me3 antibody)

5. Wash & Elute

6. Reverse Cross-links & DNA Purification

7. Library Preparation
(End repair, A-tailing, Adapter ligation)

8. High-Throughput Sequencing

9. Data Analysis
(Alignment, Peak Calling, Differential Analysis)

Result: Genome-wide H3K36me3 Maps

Click to download full resolution via product page

A workflow diagram for a ChIP-seq experiment.
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Protocol Steps:

Cell Growth and Cross-linking: Grow wild-type and bur1Δ yeast strains to mid-log phase

(OD600 ≈ 0.8). Add formaldehyde to a final concentration of 1% and incubate for 15-20

minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

Chromatin Preparation: Harvest cells and wash them. Lyse cells mechanically with glass

beads in lysis buffer. Isolate nuclei and sonicate the chromatin to generate fragments of 200-

500 bp.

Immunoprecipitation (IP): Pre-clear the chromatin lysate with Protein A/G beads. Incubate

the cleared lysate overnight at 4°C with a specific antibody against H3K36me3 (e.g., Active

Motif, cat#61101). A parallel sample with a non-specific IgG antibody should be run as a

control.

Immune Complex Capture and Washes: Add Protein A/G beads to capture the antibody-

chromatin complexes. Wash the beads sequentially with low salt buffer, high salt buffer, LiCl

buffer, and TE buffer to remove non-specific binding.

Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the

formaldehyde cross-links by incubating at 65°C overnight with Proteinase K.

DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based kit.

Library Preparation and Sequencing: Prepare sequencing libraries from the ChIP DNA and

input control DNA. This involves end-repair, A-tailing, ligation of sequencing adapters, and

PCR amplification. Sequence the libraries on a high-throughput platform.

Data Analysis: Align sequence reads to the yeast genome. Use peak-calling algorithms to

identify regions enriched for H3K36me3. Compare the enrichment profiles between wild-type

and bur1Δ strains to identify regions with differential methylation.

In Vitro Kinase Assay
This protocol is designed to test the ability of the Bur1-Bur2 complex to directly phosphorylate

a putative substrate, such as the Rpb1 CTD or Spt5.
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1. Purify Components

Immunoprecipitate Bur1-HA
from yeast lysate

Purify recombinant substrate
(e.g., GST-Spt5)

2. Set Up Kinase Reaction

Combine:
- Bur1-HA beads

- Substrate
- Kinase Buffer (with MgCl2)

- [γ-32P]ATP

3. Incubate
(e.g., 30 min at 30°C)

4. Stop Reaction
(Add SDS-PAGE sample buffer)

5. Separate Proteins
(SDS-PAGE)

6. Detect Phosphorylation
(Autoradiography)

Result: Phosphorylated Substrate Band

Click to download full resolution via product page

A workflow for an in vitro kinase assay.

Protocol Steps:
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Preparation of Kinase and Substrate:

Kinase: Immunoprecipitate epitope-tagged Bur1 (e.g., Bur1-HA) from yeast whole-cell

extracts using anti-HA antibody coupled to protein A beads. Wash the beads extensively to

remove non-specifically bound proteins.

Substrate: Express and purify a recombinant substrate protein (e.g., GST-tagged Spt5 C-

terminal region) from E. coli.

Kinase Reaction:

In a microfuge tube, combine the Bur1-HA beads, the purified substrate (~1-2 µg), and

kinase buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).

Initiate the reaction by adding [γ-³²P]ATP to a final concentration of ~10 µCi per reaction.

Include a non-radioactive ATP chase if desired.

As a negative control, run a parallel reaction with beads from a non-tagged strain or with a

kinase-dead Bur1 mutant.

Incubation and Termination: Incubate the reaction mixture at 30°C for 30 minutes. Stop the

reaction by adding 2X SDS-PAGE loading buffer and boiling for 5 minutes.

Analysis:

Separate the reaction products by SDS-PAGE.

Stain the gel with Coomassie Blue to visualize the total protein, ensuring the substrate

was present.

Dry the gel and expose it to an autoradiography film or a phosphorimager screen to detect

the incorporation of ³²P into the substrate and for Bur1 autophosphorylation.

Quantitative Mass Spectrometry of Histone
Modifications
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This approach provides a highly accurate and unbiased quantification of the relative

abundance of different histone PTMs.

Histone Extraction: Grow large-scale cultures of wild-type and bur1Δ yeast. Isolate nuclei

and perform an acid extraction (e.g., with sulfuric acid) to purify bulk histones.

Protein Digestion: Derivatize the histones with propionic anhydride to block unmodified lysine

residues. This ensures that trypsin will only cleave at arginine residues, generating larger,

more informative peptides. Digest the derivatized histones with trypsin.

LC-MS/MS Analysis: Separate the resulting peptides by reverse-phase liquid

chromatography (LC) coupled directly to a high-resolution mass spectrometer (MS). The

mass spectrometer will perform data-dependent acquisition, where it measures the mass-to-

charge ratio of the peptides (MS1 scan) and then selects the most abundant peptides for

fragmentation to determine their sequence and modification sites (MS/MS scan).

Data Analysis: Analyze the MS data using specialized software. Identify peptides

corresponding to the H3 N-terminal tail (which contains K36). Quantify the relative

abundance of the unmodified, monomethylated, dimethylated, and trimethylated forms of the

K36-containing peptide by measuring the area under the curve of their respective MS1

peaks. Compare these ratios between the wild-type and bur1Δ samples.

Implications for Research and Drug Development
Understanding the Bur1-Set2 axis has significant implications:

Fundamental Biology: It provides a clear model for how transcription machinery

communicates with the chromatin template to ensure epigenetic marks are placed correctly

during gene expression. This coupling is fundamental to preventing aberrant transcription

that can lead to genome instability.

Drug Development: The human homolog of Bur1 is CDK9 (as part of P-TEFb), and the

homolog of Set2 is SETD2. Both are implicated in various cancers. SETD2 is a tumor

suppressor, and its inactivation is common in renal cell carcinoma. Inhibitors of CDK9 are

currently in clinical development. Understanding the detailed molecular interactions in the

yeast model system can provide insights into the downstream consequences of CDK9

inhibition on chromatin structure and potentially reveal new therapeutic strategies or patient
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stratification biomarkers. Disrupting the kinase-dependent regulation of histone methylation

could be a novel avenue for therapeutic intervention.

Conclusion
The Bur1 kinase complex is a central player in the co-transcriptional regulation of histone

H3K36 trimethylation. Through its kinase activity on key components of the RNA Polymerase II

elongation complex, Bur1 orchestrates a series of events that ensure the histone

methyltransferase Set2 is recruited and activated in synchrony with active transcription. This

intricate mechanism highlights the tight coupling between the transcriptional machinery and the

epigenome, which is crucial for maintaining cellular homeostasis and genome integrity. The

experimental frameworks detailed herein provide a robust toolkit for further dissecting this and

other pathways that link signaling, transcription, and chromatin modification.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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